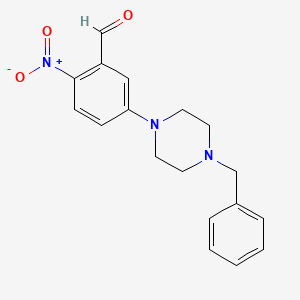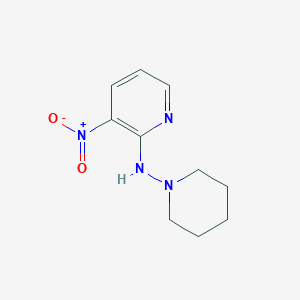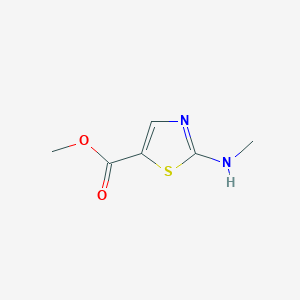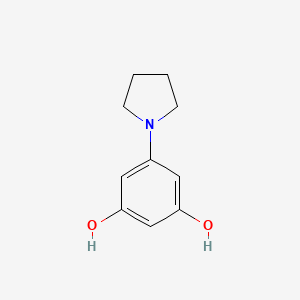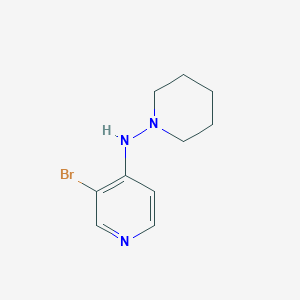![molecular formula C12H14N4O B1402100 1-(2-Cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 1379811-69-4](/img/structure/B1402100.png)
1-(2-Cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study conducted by Abdel‐Aziz et al. (2008) explored the synthesis of pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, emphasizing the methods of creating these compounds and their potential biological effects, particularly against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antimicrobial and Antifungal Properties
- Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and evaluated its antibacterial activity against Gram-positive and Gram-negative microbial strains, demonstrating the compound's potential in antimicrobial applications (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).
Antiviral Activities
- Research by Abdel-Hafez et al. (2002) involved the synthesis of 4H-[1,2,4]-Triazolo [1,5-a]pyrimidin-5-one derivatives and their evaluation as potential antiviral agents against HIV-1 and HSV-1, illustrating the compound's utility in developing non-nucleoside antiviral agents (Abdel-Hafez, Elsherief, Jo, Kurokawa, Shiraki, Kawahata, Otake, Nakamura, & Hattori, 2002).
Catalytic and Chemical Properties
- Asghari et al. (2016) synthesized derivatives of 1,2,4-triazolo[1,5-a]pyrimidine and evaluated their potential as inhibitors of 15-lipoxygenase, a key enzyme in inflammatory and allergic responses. This study demonstrates the compound's relevance in biochemical applications (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).
Propiedades
IUPAC Name |
1-(2-cyclobutyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-10(8(2)17)6-13-12-14-11(15-16(7)12)9-4-3-5-9/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAVCTYTXXKBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3CCC3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



